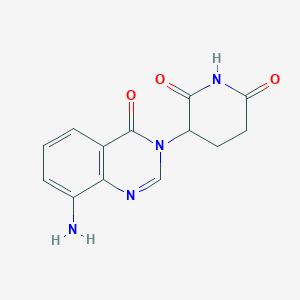
3-(8-amino-4-oxo-3(4H)-quinazolinyl)-2,6-Piperidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione typically involves multiple steps. One common method starts with the bromination of the methyl ester of 2-methyl-3-nitrobenzoic acid using N-bromosuccinimide in refluxing dichloromethane with UV irradiation. This is followed by a reaction with the t-butyl ester of L-glutamine hydrochloride in the presence of triethylamine in refluxing tetrahydrofuran. Subsequent hydrolysis and cyclization steps yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the laboratory-scale synthesis to improve yield and purity. This may include the use of alternative solvents, catalysts, and purification techniques to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
3-(8-amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various substituents on the quinazolinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as palladium on carbon, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions are typically quinazolinone derivatives with varying biological activities. These derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Applications De Recherche Scientifique
3-(8-amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(8-amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione involves modulation of the protein cereblon. This modulation affects various cellular pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells. The compound’s interaction with cereblon disrupts the function of specific proteins involved in cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lenalidomide: An analog of thalidomide with immunomodulatory and antiangiogenic properties.
Thalidomide: Known for its immunomodulatory effects and historical use as a sedative.
Uniqueness
3-(8-amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione is unique due to its specific interaction with cereblon and its potential therapeutic applications in treating lymphomas. Unlike lenalidomide and thalidomide, this compound has shown promise in clinical trials for its efficacy in combination therapies .
Propriétés
Formule moléculaire |
C13H12N4O3 |
|---|---|
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
3-(8-amino-4-oxoquinazolin-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H12N4O3/c14-8-3-1-2-7-11(8)15-6-17(13(7)20)9-4-5-10(18)16-12(9)19/h1-3,6,9H,4-5,14H2,(H,16,18,19) |
Clé InChI |
AQZOFVZCKWDOEX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C=NC3=C(C2=O)C=CC=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















